(2-Chloro-3-ethoxy-6-fluorophenyl)methanol

Catalog No.
S14582656
CAS No.
M.F
C9H10ClFO2
M. Wt
204.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Chloro-3-ethoxy-6-fluorophenyl)methanol

Product Name

(2-Chloro-3-ethoxy-6-fluorophenyl)methanol

IUPAC Name

(2-chloro-3-ethoxy-6-fluorophenyl)methanol

Molecular Formula

C9H10ClFO2

Molecular Weight

204.62 g/mol

InChI

InChI=1S/C9H10ClFO2/c1-2-13-8-4-3-7(11)6(5-12)9(8)10/h3-4,12H,2,5H2,1H3

InChI Key

KANOQAMCPQHWRV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(C=C1)F)CO)Cl

(2-Chloro-3-ethoxy-6-fluorophenyl)methanol is an organic compound characterized by the presence of a chloro group, an ethoxy group, and a fluorine atom attached to a phenyl ring. The molecular structure consists of a benzene ring substituted at the 2-position with a chlorine atom, at the 3-position with an ethoxy group, and at the 6-position with a fluorine atom, along with a hydroxymethyl (-CH2OH) group. This unique arrangement of substituents contributes to its distinct chemical properties and potential biological activities.

  • Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The compound can be reduced to yield alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The ethoxy and fluorine groups can be substituted under appropriate conditions, allowing for the introduction of other functional groups.

These reactions highlight the compound's versatility in organic synthesis, enabling modifications that can lead to new derivatives with potentially enhanced properties.

The biological activity of (2-Chloro-3-ethoxy-6-fluorophenyl)methanol is of significant interest in pharmacology. Preliminary studies suggest that it may interact with various biological targets, including enzymes and receptors. The presence of electron-withdrawing groups such as chlorine and fluorine can enhance its binding affinity to specific targets, potentially leading to therapeutic applications. Additionally, the compound may exhibit antimicrobial or anti-inflammatory properties, although further research is needed to elucidate its full biological profile.

Several synthetic routes exist for producing (2-Chloro-3-ethoxy-6-fluorophenyl)methanol:

  • Direct Halogenation: Starting from 3-ethoxyphenol, chlorination can occur at the 2-position using chlorinating agents under controlled conditions.
  • Fluorination: The introduction of the fluorine atom can be achieved through electrophilic aromatic substitution or using fluorinating reagents like N-fluorobenzenesulfonimide.
  • Reduction: Following halogenation, reduction of intermediates can yield the final product.

These methods are typically optimized for yield and purity in both laboratory and industrial settings.

(2-Chloro-3-ethoxy-6-fluorophenyl)methanol has several applications:

  • Pharmaceutical Intermediate: It serves as a building block for synthesizing more complex pharmaceutical compounds.
  • Research Tool: The compound is useful in biochemical studies related to enzyme interactions and metabolic pathways.
  • Material Science: It may be employed in the development of specialty chemicals and materials due to its unique properties.

Studies on (2-Chloro-3-ethoxy-6-fluorophenyl)methanol have indicated its potential interactions with various biomolecules. The compound's ability to form hydrogen bonds and engage in π-stacking interactions allows it to participate in enzyme catalysis or receptor binding. Understanding these interactions is crucial for assessing its pharmacological potential and optimizing its use in drug development.

Several compounds share structural similarities with (2-Chloro-3-ethoxy-6-fluorophenyl)methanol, each exhibiting unique properties:

Compound NameKey Features
2-EthoxyphenolLacks chlorine and fluorine; different reactivity profile
6-FluorophenolLacks ethoxy group; affects solubility and interaction capabilities
2-Chloro-6-fluorophenolLacks ethoxy group; may exhibit different biological activities
2-Ethoxy-6-fluorobenzaldehydeOxidized derivative; used in different synthetic applications

Uniqueness

The uniqueness of (2-Chloro-3-ethoxy-6-fluorophenyl)methanol lies in the combination of its chloro, ethoxy, and fluorine substituents on the phenyl ring. This specific arrangement enhances its stability and reactivity compared to similar compounds, making it particularly valuable in synthetic chemistry and potential therapeutic applications.

XLogP3

2.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

204.0353354 g/mol

Monoisotopic Mass

204.0353354 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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